molecular formula C21H31F2N3O B5351118 N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5351118
M. Wt: 379.5 g/mol
InChI Key: KFCKSYRXFKXRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as DFEB, is a chemical compound that has been studied for its potential use in various scientific research applications. DFEB is a piperidine derivative and belongs to the class of compounds known as opioids.

Mechanism of Action

N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and mood. This compound binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. These endogenous opioids then bind to the mu-opioid receptor, leading to further activation and analgesia.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has been shown to have a low potential for abuse and dependence compared to other opioids.

Advantages and Limitations for Lab Experiments

N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in laboratory experiments. It has a high potency and selectivity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioids for use in laboratory experiments. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is in the development of new analogs of this compound with improved pharmacological properties. Another area of research is in the study of the role of the mu-opioid receptor in various physiological processes, such as pain, reward, and mood. Additionally, this compound could be studied for its potential use in the treatment of other disorders, such as Parkinson's disease and epilepsy. Overall, this compound has the potential to be a valuable tool for scientific research and has several promising applications in the field of medicine.

Synthesis Methods

N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine to form the intermediate compound 1-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylic acid. The second step involves the reaction of the intermediate compound with 2,2-difluoroethylamine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-(2,2-difluoroethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of pain management. This compound has been shown to have potent analgesic effects in animal models of pain. It has also been studied for its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

N-(2,2-difluoroethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F2N3O/c22-20(23)15-24-21(27)18-7-4-11-26(16-18)19-9-13-25(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCKSYRXFKXRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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